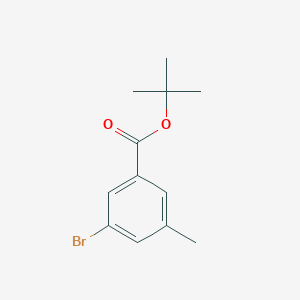

叔丁基3-溴-5-甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds like tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate and 3,5-Di-tert-butyl-4-hydroxybenzoic acid involves complex procedures that include palladium-catalyzed Suzuki reactions and treatment with bromine in acetic acid, respectively, showcasing the multifaceted approaches to synthesizing tert-butyl-containing compounds (Qi Zhang et al., 2022); (Lai Yi, 2003).

Molecular Structure Analysis

The molecular structure of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been analyzed through X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies, demonstrating the stability of their molecular structures and the presence of intramolecular charge transfer indicative of nonlinear optical properties (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

tert-Butyl peroxybenzoate-promoted α-methylation of 1,3-dicarbonyl compounds showcases the compound's dual role as a methyl source and radical initiator, highlighting its versatility in chemical synthesis (Songjin Guo et al., 2014).

Physical Properties Analysis

The analysis of physical properties involves understanding the crystalline structure, melting points, and solubility. For example, the synthesis and structural determination of various tert-butyl-containing compounds provide insights into their physical characteristics, such as crystal structure and hydrogen bonding patterns, which are crucial for their applications in chemical synthesis (W. Baker et al., 1992).

Chemical Properties Analysis

The chemical properties of tert-butyl 3-bromo-5-methylbenzoate and related compounds can be derived from their reactivity, such as the laser flash photolysis of tert-butyl aroylperbenzoates, which reveals kinetics of the singlet and triplet states and the aroylphenyl radicals. These properties are essential for understanding their behavior in various chemical reactions (Bipin K Shah & D. Neckers, 2004).

科学研究应用

催化应用

- 轻度藤原-森谷反应: tert-丁基过苯甲酸酯,是 tert-丁基 3-溴-5-甲基苯甲酸酯的衍生物,用作轻度藤原-森谷反应的替代品,当与 Cu(OAc)2 作为共催化剂结合时,进一步增强了系统 (Liu & Hii, 2011)。

化学合成

- 羟基苯甲酸的合成: 该化合物参与了羟基苯甲酸的合成,如 3,5-二-叔丁基-4-羟基苯甲酸,通过各种化学转化 (Yi, 2003)。

自由基化学

- 在自由基化学中的作用: tert-丁基过氧苯甲酸酯(TBPB),一个相关化合物,用于 1,3-二羰基化合物的α-甲基化,既是甲基来源又是自由基引发剂 (Guo et al., 2014)。

光解研究

- 光解研究: tert-丁基的芳酰过氧苯甲酸酯已在激光闪光光解研究中进行了研究,为单重态和三重态的动力学以及芳酰苯基自由基的行为提供了见解 (Shah & Neckers, 2004)。

电化学应用

- 电还原过程: 在电化学研究中,tert-烷基卡巴二硫酸酯导致苯并[b]噻吩的形成,展示了 tert-丁基衍生物在电化学反应中的多功能性 (Voss & Dannat, 2015)。

热分解

- 热分解研究: 已研究了 tert-丁基过氧苯甲酸酯(TBPB)的热分解特性,特别是在离子液体影响其行为的背景下 (Jiang et al., 2019)。

安全和危害

The safety information for “tert-Butyl 3-bromo-5-methylbenzoate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

tert-butyl 3-bromo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-9(7-10(13)6-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPMJEFTUYRKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-5-methylbenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)

![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)